molecular formula C16H32N2O6 B12566895 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane CAS No. 144084-65-1

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane

Cat. No.: B12566895
CAS No.: 144084-65-1
M. Wt: 348.43 g/mol
InChI Key: YBNBMVDBAHLHRM-UHFFFAOYSA-N
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Description

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane is a complex organic compound known for its unique cage-like structure. This compound is part of the cryptand family, which are known for their ability to form stable complexes with metal ions. The structure of this compound consists of a bicyclic framework with multiple oxygen and nitrogen atoms, making it an excellent ligand for various applications.

Preparation Methods

The synthesis of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. One common method involves the use of ethylene glycol and diethanolamine in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carbonyl-containing products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the compound can be substituted with other nucleophiles such as halides or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions

    Biology: The compound is used in the study of biological systems, particularly in the investigation of metal ion transport and storage within cells.

    Medicine: Research is ongoing into the potential use of this compound in drug delivery systems, where its ability to form stable complexes with metal ions can be leveraged to transport therapeutic agents.

    Industry: In industrial applications, it is used as a complexing agent in various processes, including the purification of metals and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane involves its ability to form stable complexes with metal ions. The multiple oxygen and nitrogen atoms in its structure act as donor sites, coordinating with metal ions to form strong bonds. This complexation can influence various molecular targets and pathways, including catalytic processes and ion transport mechanisms.

Comparison with Similar Compounds

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane is unique compared to other similar compounds due to its specific structure and the arrangement of donor atoms. Similar compounds include:

    4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane:

    5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: This compound includes a benzene ring in its structure, which can influence its chemical reactivity and complexation behavior.

The uniqueness of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[87

Properties

CAS No.

144084-65-1

Molecular Formula

C16H32N2O6

Molecular Weight

348.43 g/mol

IUPAC Name

4,7,13,15,20,22-hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane

InChI

InChI=1S/C16H32N2O6/c1-7-19-13-14-20-8-2-18-5-11-23-15-21-9-3-17(1)4-10-22-16-24-12-6-18/h1-16H2

InChI Key

YBNBMVDBAHLHRM-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN2CCOCOCCN1CCOCOCC2

Origin of Product

United States

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